molecular formula C11H17N5O4 B028276 7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline CAS No. 111038-26-7

7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline

Cat. No. B028276
M. Wt: 283.28 g/mol
InChI Key: PCYJXCVNFNAIHS-UHFFFAOYSA-N
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Description

7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline, also known as Dyphylline, is a theophylline derivative used as a bronchodilator . It aids in better airflow through the lungs and reduces the symptoms of chronic lung disorders such as asthma and bronchitis .


Synthesis Analysis

Dyphylline was synthesized in 1946 . The presence of the hydrophilic dihydroxypropyl group overcomes the disadvantage of low solubility which exists for theophylline .


Molecular Structure Analysis

The molecular formula of Dyphylline is C10H14N4O4 . The InChI Key is KSCFJBIXMNOVSH-UHFFFAOYNA-N . The SMILES string is CN1C2=C(N(CC(O)CO)C=N2)C(=O)N©C1=O .


Physical And Chemical Properties Analysis

Dyphylline is a white powder . Its melting point is between 160°C to 165°C . It has a titration with HClO4 >=98.5% (On dried substance) and a loss on drying =<0.5% (1 g, 105°C) .

Scientific Research Applications

Antibacterial Agents

Research on pyridonecarboxylic acids has revealed the synthesis and antibacterial activity of compounds with amino- and/or hydroxy-substituted cyclic amino groups, showcasing the potential of such functionalities in developing new antibacterial agents (Egawa et al., 1984).

Alzheimer's Disease Treatment

Studies on 4-amino-2,3-polymethylenequinoline hybrids with butylated hydroxytoluene have demonstrated their potential as multifunctional agents for Alzheimer's disease treatment, highlighting the role of specific chemical groups in therapeutic applications (Makhaeva et al., 2020).

Biochemical Applications

Research into S-adenosylmethionine (SAM) has explored its use as a source of various functional groups in biochemical synthesis, illustrating the versatility of compounds with multiple functional groups in biological processes (Fontecave et al., 2004).

Fluorescent Probes for Lipopolysaccharides

A novel fluorescent compound based on coumarin derivatives has been developed as a probe for detecting lipopolysaccharides, showcasing the utility of specific chemical modifications in sensor and probe design (Yang et al., 2016).

Safety And Hazards

Dyphylline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . In case of contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . If swallowed, call a poison center or doctor/physician if you feel unwell .

properties

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(methylamino)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O4/c1-12-10-13-8-7(16(10)4-6(18)5-17)9(19)15(3)11(20)14(8)2/h6,17-18H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYJXCVNFNAIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911953
Record name 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(methylimino)-3,7,8,9-tetrahydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline

CAS RN

111038-26-7
Record name 1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(methylimino)-3,7,8,9-tetrahydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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